ethyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Mechanism of Action
Target of Action
Based on the structure of the compound, it can be inferred that it may interact with proteins or enzymes that have affinity for benzene derivatives .
Mode of Action
The compound likely undergoes electrophilic aromatic substitution reactions, a common reaction mechanism for benzene derivatives . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Given the presence of a benzene ring in the compound, it might be involved in pathways where aromatic compounds play a crucial role .
Result of Action
Based on its structure, it can be inferred that the compound might exert its effects through interactions with proteins or enzymes that have affinity for benzene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl group, the carbamoyl group, and the sulfanyl group. The final step involves esterification to form the ethyl ester.
Preparation of the Pyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chlorophenyl Group: This step can be performed using a Friedel-Crafts acylation reaction, where the pyrimidine core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carbamoyl Group: This can be achieved by reacting the intermediate with methyl isocyanate.
Introduction of the Sulfanyl Group: This step involves the reaction of the intermediate with a thiol compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Materials Science: This compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Comparison with Similar Compounds
Ethyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
Ethyl 4-[({[(4-bromophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: This compound has a bromine atom instead of a chlorine atom, which can also affect its reactivity and biological activity.
Ethyl 4-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: This compound has a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-3-25-16(23)14-10(2)20-17(24)21-15(14)26-9-13(22)19-8-11-4-6-12(18)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,19,22)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPPXYRSMSPFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.